molecular formula C22H35NO5 B12698361 Delavaconine CAS No. 1356-51-0

Delavaconine

Cat. No.: B12698361
CAS No.: 1356-51-0
M. Wt: 393.5 g/mol
InChI Key: HDJXHFQXBLLNBR-XMXXPDJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delavaconine typically involves the extraction from natural sources, such as the roots of Aconitum species. The extraction process includes several steps:

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Delavaconine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Delavaconine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Delavaconine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: this compound is unique among these compounds due to its specific molecular structure, which influences its pharmacological profile. While all these compounds share similar core structures, the presence of different functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

1356-51-0

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

(1R,4R,5R,6S,8S,9S,13R,16S)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol

InChI

InChI=1S/C22H35NO5/c1-4-23-10-11-5-6-15(27-2)22-12(11)7-13(18(22)23)20(25)9-16(28-3)21(26)8-14(22)17(20)19(21)24/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13-,14?,15-,16-,17?,18?,19+,20-,21-,22-/m0/s1

InChI Key

HDJXHFQXBLLNBR-XMXXPDJRSA-N

Isomeric SMILES

CCN1C[C@@H]2CC[C@@H]([C@@]34C2C[C@@H](C31)[C@]5(C[C@@H]([C@]6(CC4C5[C@H]6O)O)OC)O)OC

Canonical SMILES

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC

Origin of Product

United States

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